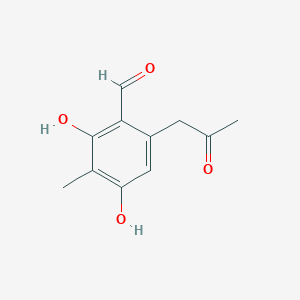
2,4-Dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde in which the hydrogens at positions 3 and 6 have been replaced by a methyl and 2-oxopropyl groups, respectively. It has a role as an Aspergillus metabolite and an antibacterial agent. It is a dihydroxybenzaldehyde, a polyketide and a methyl ketone.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Regioselective Protection and Derivative Synthesis : Research has demonstrated methods for the regioselective protection of hydroxyl groups in related benzaldehyde derivatives, facilitating the synthesis of compounds with potential in various applications, including material science and chemical synthesis (Plourde & Spaetzel, 2002). Additionally, unexpected products like 4-Chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran have been obtained through reactions involving similar compounds, indicating the complex chemistry and potential for discovering new molecules (Jing, 2009).
Mangrove Fungus Derivatives : New benzaldehyde derivatives have been isolated from mangrove endophytic fungus, showcasing the compound's potential in natural product chemistry and its role in ecological and biological studies (Shao et al., 2009).
Chemical and Physical Properties
Oxidation Products and Environmental Implications : Studies on the oxidation of related compounds have led to the identification of highly oxygenated low-volatility products, contributing to atmospheric science and environmental chemistry. This research helps in understanding the formation of secondary organic aerosols and their impact on air quality (Schwantes et al., 2016).
Bioproduction and Bioreactors : The enhanced bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor has been explored, indicating the potential for sustainable and biologically friendly production methods of such compounds. This research contributes to the field of biotechnology and bioengineering, offering alternatives to chemical synthesis routes (Craig & Daugulis, 2013).
Analytical and Sensor Applications : The development of chemosensors for pH based on derivatives of benzaldehyde showcases the compound's utility in analytical chemistry, particularly in distinguishing between normal and cancer cells, thus offering potential applications in medical diagnostics and research (Dhawa et al., 2020).
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-6(13)3-8-4-10(14)7(2)11(15)9(8)5-12/h4-5,14-15H,3H2,1-2H3 |
Clave InChI |
NYFZWIIIOFTTKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1O)C=O)CC(=O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




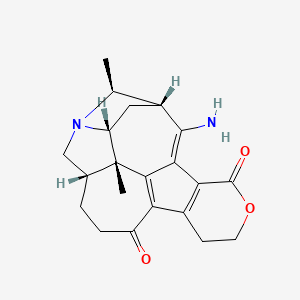


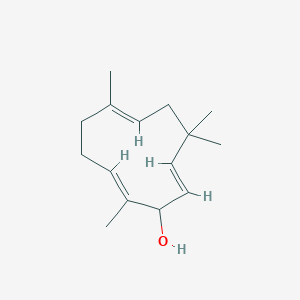


![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)

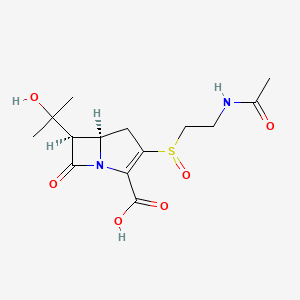

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
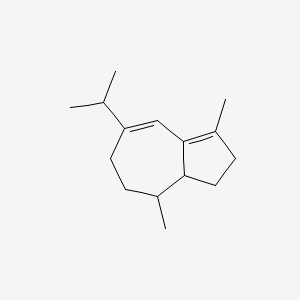
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)